molecular formula C7H4D4O2 B1147744 2-Methoxyphenol-3,4,5,6-D4 CAS No. 7329-52-4

2-Methoxyphenol-3,4,5,6-D4

Cat. No.: B1147744
CAS No.: 7329-52-4
M. Wt: 128.161
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenol-3,4,5,6-D4, also known as deuterated guaiacol, is a stable isotope-labeled compound. It is a derivative of guaiacol, where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C7H4D4O2 and a molecular weight of 128.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenol-3,4,5,6-D4 typically involves the deuteration of guaiacol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenol-3,4,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenol-3,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methoxyphenol-3,4,5,6-D4 is similar to that of guaiacol. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms enhance the stability of the compound, making it more resistant to metabolic degradation. This property is particularly useful in studies involving long-term metabolic tracing .

Comparison with Similar Compounds

2-Methoxyphenol-3,4,5,6-D4 can be compared with other deuterated phenols and methoxyphenols:

The uniqueness of this compound lies in its enhanced stability due to deuterium labeling, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVFZTZFXWLCP-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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